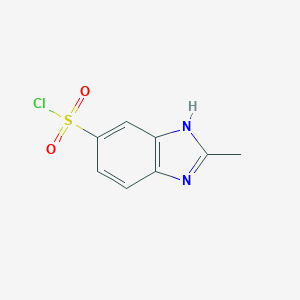

2-Methyl-1H-benzimidazole-6-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methyl-3H-benzimidazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYFXCWQGPKWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589592 | |

| Record name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181473-23-4 | |

| Record name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating Tautomeric Ambiguity: 2-Methylbenzimidazole-5-sulfonyl Chloride vs. 6-Isomer

Executive Summary

In benzimidazole chemistry, the distinction between the 5- and 6-positions is a frequent source of confusion and experimental error. For 2-methylbenzimidazole-5-sulfonyl chloride , the "vs." in the topic title represents a fundamental misunderstanding of heterocyclic tautomerism in the unsubstituted system.

Until the imidazole nitrogen (N1) is substituted, the 5- and 6-sulfonyl chlorides are identical tautomers in rapid equilibrium. They exist as a single chemical entity in solution, often designated as the 5(6)-isomer. The distinction—and the synthetic challenge—arises only upon N-alkylation or crystallization , where the symmetry is broken, locking the sulfonyl group into a fixed position relative to the alkylated nitrogen.

This guide provides a rigorous framework for synthesizing, characterizing, and chemically differentiating these regioisomers, designed for drug development workflows where precise regiochemistry dictates target affinity.

Part 1: The Tautomeric Equilibrium (Theoretical Framework)

The benzimidazole ring system possesses an acidic proton on the nitrogen atom that hops between N1 and N3. In 2-methylbenzimidazole, this prototropic tautomerism renders the 5- and 6-positions chemically equivalent on the NMR time scale at room temperature.

The "Schrödinger's Isomer"

When you introduce a sulfonyl chloride group at position 5, the proton shift instantly converts it to position 6 relative to the other nitrogen. Therefore, 2-methylbenzimidazole-5-sulfonyl chloride and 2-methylbenzimidazole-6-sulfonyl chloride are the same molecule.

Visualization: Prototropic Shift

The following diagram illustrates why the 5- and 6-isomers are indistinguishable in the parent compound but distinct upon N-alkylation.

Figure 1: The tautomeric equilibrium renders the 5- and 6-positions equivalent until N-alkylation locks the structure.

Part 2: Synthesis of 2-Methylbenzimidazole-5(6)-sulfonyl Chloride

The introduction of the sulfonyl chloride group is achieved via Electrophilic Aromatic Substitution (SEAr) . The imidazole ring activates the benzene ring. The 5(6) position is the most nucleophilic site on the benzene ring due to resonance stabilization from the nitrogen lone pairs.

Protocol 1: Chlorosulfonation

Safety Warning: Chlorosulfonic acid reacts violently with water. Perform all operations in a fume hood with proper PPE.

Reagents:

-

2-Methylbenzimidazole (1.0 eq)

-

Chlorosulfonic acid (

) (5.0 eq) — Acts as both solvent and reagent. -

Thionyl chloride (

) (1.5 eq) — Optional, ensures conversion of any sulfonic acid byproducts to the chloride.

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a drying tube (

). Cool the flask to 0°C in an ice-salt bath. -

Addition: Charge the flask with Chlorosulfonic acid. Slowly add 2-Methylbenzimidazole portion-wise over 30 minutes. Note: The reaction is exothermic; maintain internal temp < 10°C.

-

Heating: Once addition is complete, remove the ice bath. Heat the mixture to 90°C for 4 hours.

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the oily reaction mass dropwise onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

Observation: A white to off-white precipitate forms immediately.

-

-

Isolation: Filter the solid rapidly. Wash with cold water (

) to remove residual acid. -

Drying: Dry the solid in a vacuum desiccator over

. Do not heat significantly during drying, as sulfonyl chlorides are moisture and heat sensitive.

Yield: Typically 70–85%.[5] Characterization: The product is 2-methylbenzimidazole-5(6)-sulfonyl chloride.

Part 3: The Divergence – Separating the 5 and 6 Isomers

To distinguish "5 vs 6," you must break the symmetry. This usually happens during drug synthesis when the scaffold is alkylated.

Scenario: Synthesis of Regio-Defined Sulfonamides

If your target is a specific isomer (e.g., 1-butyl-2-methylbenzimidazole-5-sulfonamide), the order of operations is critical.

Pathway A: Amidation

Alkylation (The Mixture Route)

-

React sulfonyl chloride with amine (

) -

Alkylate N1 with alkyl halide (

). -

Result: A mixture of 1,5-isomer and 1,6-isomer .

-

Ratio: Typically ranges from 1:1 to 4:1 depending on steric hindrance at N1/N3 and electronic effects of the sulfonamide group.

-

Separation: Required (Column Chromatography).[6]

-

Pathway B: Alkylation

Chlorosulfonation (The Specific Route)

-

Alkylate 2-methylbenzimidazole first

Forms 1-alkyl-2-methylbenzimidazole. -

Result: Predominantly the 5-sulfonyl chloride (para to the unalkylated nitrogen type) due to steric shielding of position 7 and electronic directing effects.

-

Note: This pathway is cleaner for obtaining the 5-isomer but often fails if you need the 6-isomer.

-

Separation Protocol (Pathway A)

When you have the mixture of 1,5 and 1,6 isomers (after alkylation), they can be separated due to their different dipole moments.

Chromatographic Conditions:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Dichloromethane : Methanol (98:2 to 95:5).

-

Elution Order: The 1,6-isomer is generally less polar (elutes first) compared to the 1,5-isomer (elutes second), due to the proximity of the sulfonyl lone pairs to the N-alkyl group affecting solvation.

Part 4: Analytical Characterization (NMR)[10]

Distinguishing the isomers requires 2D NMR. 1H NMR alone is often ambiguous due to similar coupling constants (

Data Table: Diagnostic NMR Signals (DMSO-d6)

| Feature | 1,5-Isomer (1-Alkyl-2-Me-5-SO2R) | 1,6-Isomer (1-Alkyl-2-Me-6-SO2R) |

| H4 Proton | Doublet (meta coupling). Appears ~8.0 ppm.[3][10] | Doublet (ortho coupling to H5). |

| H7 Proton | Doublet (ortho coupling to H6). | Doublet (meta coupling). Appears ~8.1 ppm.[1][10] |

| NOESY (Key) | Strong NOE between N-Alkyl protons and H7 . | Strong NOE between N-Alkyl protons and H7 . |

| Differentiation | H4 has NO NOE with N-Alkyl. H6 is ortho to H7. | H7 is adjacent to N-Alkyl.[3][4][9] H5 is ortho to H4. |

Correction on NOESY Logic:

-

1,5-Isomer: The sulfonyl group is at 5. H4 is isolated (meta to H6). H7 is adjacent to the N-Alkyl group (if N1 is alkylated). NOE observed between N-Alkyl and H7. H7 is a doublet (ortho coupled to H6).

-

1,6-Isomer: The sulfonyl group is at 6. H7 is the isolated proton (meta to H5). H7 is adjacent to the N-Alkyl group. NOE observed between N-Alkyl and H7. But here, H7 is a singlet or meta-coupled doublet (weak).

-

Definitive Proof: In the 1,5-isomer, the proton adjacent to the N-alkyl (H7) has a large ortho-coupling (

) to H6. In the 1,6-isomer, the proton adjacent to the N-alkyl (H7) is isolated by the sulfonyl group, showing only meta-coupling (

Workflow Visualization

Figure 2: Synthetic divergence determines whether you obtain a mixture or a specific isomer.

References

-

Tautomerism in Benzimidazoles: Elguero, J., et al.[11] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Supplement 1, Academic Press, 1976.

-

NMR Assignment of Benzimidazole Isomers: Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism."[11] Beilstein Journal of Organic Chemistry, 2014.

-

Chlorosulfonation Protocols: Yang, Z., et al. "Synthesis of sulfonyl chloride substrate precursors."[9] Royal Society of Chemistry (Supplementary Info), 2014.

-

Regioselectivity in Benzimidazole Alkylation: Starcevic, K., et al. "Regioselectivity of the alkylation of benzimidazoles." Heterocycles, 2006.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles - Google Patents [patents.google.com]

- 3. CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof - Google Patents [patents.google.com]

- 4. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-aryl-1-arylmethyl-1<i>H</i>-benzimidazoles using chlorosulfonic acid at room temperature - Arabian Journal of Chemistry [arabjchem.org]

- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

Benzimidazole Sulfonyl Chlorides: Physicochemical Characterization and Synthetic Utility

Executive Summary & Strategic Importance

Benzimidazole sulfonyl chlorides are high-value electrophilic intermediates in medicinal chemistry, serving as the primary gateway to benzimidazole sulfonamides. These sulfonamide derivatives are ubiquitous in drug development, functioning as core scaffolds for proton pump inhibitors, anthelmintics (e.g., albendazole derivatives), and novel anticancer agents targeting carbonic anhydrase.

This guide provides a technical deep-dive into the physical properties, stability profiles, and handling protocols for 1H-benzimidazole-5-sulfonyl chloride , the most chemically significant congener in this class.

Structural & Electronic Profile

The reactivity of benzimidazole sulfonyl chloride is defined by the interplay between the electron-rich benzimidazole heterocycle and the strongly electron-withdrawing sulfonyl chloride moiety.

-

Electrophilicity: The sulfur atom in the

group is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols) via an -

Regiochemistry: The 5-position is the preferred site for electrophilic substitution (chlorosulfonation) on the benzimidazole ring due to resonance stabilization that avoids disrupting the amidine system of the imidazole ring.

-

Acid-Base Character: The imidazole ring possesses a basic nitrogen (

, pKa

Diagram 1: Structural Reactivity & Electronic Flow

The following diagram illustrates the electrophilic activation and resonance stabilization within the molecule.

Figure 1: Functional map of Benzimidazole-5-sulfonyl chloride showing the dual nature of the basic imidazole ring and the electrophilic sulfonyl group.

Physical Properties

The physical state of benzimidazole sulfonyl chlorides is heavily dependent on their salt form. The hydrochloride salt is the most common commercial form due to enhanced stability.

Table 1: Physicochemical Data Summary

| Property | Value / Characteristic | Context/Notes |

| Molecular Formula | Typically handled as HCl salt. | |

| Molecular Weight | 253.11 g/mol (HCl salt) | Free base: 216.64 g/mol . |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates hydrolysis or decomposition. |

| Melting Point | 240°C (dec.) | High MP due to crystal lattice energy of the salt form [1]. |

| Solubility | Soluble: DMSO, DMF, DMAcInsoluble: Non-polar organics (Hexane, Et2O) | Critical: Reacts with moisture in solvents. Use anhydrous grades only. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to hydrolysis. |

Stability & Hydrolysis (The "Silent Killer")

Benzimidazole sulfonyl chlorides are hydrolytically unstable . Upon contact with water (even atmospheric moisture), they hydrolyze to the corresponding sulfonic acid (

-

Visual Indicator: A texture change from free-flowing powder to a sticky/clumped solid often signals partial hydrolysis.

-

Reaction:

Spectral Characterization

Accurate identification requires distinguishing the sulfonyl chloride from its hydrolysis product (sulfonic acid).

Infrared Spectroscopy (FT-IR)

The sulfonyl chloride group exhibits distinct stretching vibrations that disappear upon hydrolysis.

-

Asymmetric

Stretch: -

Symmetric

Stretch: -

Validation Check: If these bands broaden significantly or shift below

, suspect hydrolysis to sulfonic acid.

Nuclear Magnetic Resonance ( -NMR)

Solvent choice is critical. Do not use

-

Aromatic Region: The electron-withdrawing

group causes significant deshielding of the protons on the benzene ring, particularly the proton ortho to the sulfonyl group (H4), which often appears as a doublet around 8.1–8.3 ppm . -

NH Proton: Broad singlet >12 ppm (exchangeable).

Mass Spectrometry (MS)[1]

-

Isotope Pattern: The presence of a chlorine atom provides a characteristic 3:1 ratio for the

and -

Fragmentation: Loss of

(64 Da) and Cl (35/37 Da) are common fragmentation pathways.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of Benzimidazole-5-sulfonyl chloride via Chlorosulfonation.

Safety Warning: Chlorosulfonic acid (

Synthesis Workflow

The standard industrial and research method involves the direct chlorosulfonation of benzimidazole using excess chlorosulfonic acid, which acts as both reagent and solvent.

Diagram 2: Synthesis Workflow (Chlorosulfonation)

Figure 2: Step-by-step chlorosulfonation protocol for benzimidazole derivatives.

Detailed Methodology

-

Setup: Equip a 3-neck round-bottom flask with a drying tube (CaCl2), a thermometer, and a dropping funnel. Chill the flask to 0°C in an ice bath.

-

Reagent Addition: Add Chlorosulfonic acid (5–10 equivalents) to the flask.

-

Substrate Addition: Slowly add Benzimidazole (1 equivalent) portion-wise over 30 minutes. Crucial: Maintain internal temperature

to prevent charring. -

Reaction: Once addition is complete, remove the ice bath and heat the mixture to 90–100°C for 3 hours. Evolution of HCl gas will be observed.

-

Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the oily mixture very slowly onto crushed ice with vigorous stirring.

-

Note: The sulfonyl chloride will precipitate as a white/grey solid.

-

-

Isolation: Filter the solid immediately. Wash with cold water (

) to remove residual acid. -

Drying: Dry under high vacuum over

or in a desiccator. Do not heat dry , as this accelerates hydrolysis/decomposition.

Storage & Handling Best Practices

-

Storage: Store at

under an inert atmosphere (Argon/Nitrogen). -

Solvent Prep: When using for sulfonamide coupling, dry all solvents (THF, DCM) over molecular sieves (3Å or 4Å).

-

Base Selection: Use non-nucleophilic bases (e.g., DIPEA, TEA) to scavenge HCl generated during coupling reactions.

References

-

Moser, A. (2008).[1] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved February 21, 2026, from [Link]

-

Mulugeta, E., & Samuel, Y. (2022).[2] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022.[3] Retrieved February 21, 2026, from [Link]

-

Shevchuk, O. I., et al. (2025).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved February 21, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-1H-benzimidazole-6-sulfonyl chloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride. This compound is a key intermediate in the development of a wide range of pharmacologically active agents.

Core Molecular Attributes

2-Methyl-1H-benzimidazole-6-sulfonyl chloride is a heterocyclic building block that combines the established pharmacophore of a benzimidazole ring with a reactive sulfonyl chloride group. This unique combination makes it a valuable precursor for creating diverse molecular libraries for drug discovery.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The molecular formula was determined by adding a sulfonyl chloride group (-SO2Cl) to the parent molecule, 2-methyl-1H-benzimidazole, and subtracting one hydrogen atom. The molecular weight is calculated based on this formula. A closely related isomer, 2-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, has a confirmed molecular formula of C8H7ClN2O2S, which validates the formula for the 6-substituted variant[1].

| Parameter | Value | Source |

| IUPAC Name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | - |

| Molecular Formula | C8H7ClN2O2S | Deduced |

| Molecular Weight | 230.67 g/mol | Calculated |

| Monoisotopic Mass | 229.99167 Da | [1] |

| Parent Compound | 2-Methyl-1H-benzimidazole | [2][3][4][5] |

| Parent CAS Number | 615-15-6 | [2][3][4][5] |

The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus is a prominent structural motif found in numerous clinically significant drugs.[6][7] Its bicyclic, electron-rich heteroaromatic system allows it to interact with a variety of biological targets. The addition of a methyl group at the 2-position, as seen in the parent molecule 2-methylbenzimidazole, is a common feature in many bioactive compounds.[4]

The versatility of the benzimidazole scaffold has led to its incorporation into drugs with a wide range of therapeutic applications, including:

The following diagram illustrates the core benzimidazole structure and its relationship to the target compound.

Caption: Logical progression from the core benzimidazole scaffold.

Synthesis and Reactivity

The introduction of the sulfonyl chloride group onto the benzimidazole ring is a critical step that imparts significant synthetic utility to the molecule. This functional group is a versatile handle for a variety of chemical transformations.

Proposed Synthetic Pathway

The diagram below outlines a proposed two-step synthesis.

Caption: A two-step approach to the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure derived from synthetic methods for related benzimidazole-sulfonyl derivatives. It is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of 2-Methyl-1H-benzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and acetic acid (1.2 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 2-3 hours.

-

Causality: The condensation of the diamine with the carboxylic acid, driven by heat, forms the imidazole ring.[8]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Trustworthiness: The purity of this intermediate can be confirmed by melting point determination (literature value: 175-177 °C) and NMR spectroscopy.[2]

-

Step 2: Chlorosulfonylation to Yield 2-Methyl-1H-benzimidazole-6-sulfonyl chloride

-

Reaction Setup: In a fume hood, add the dried 2-methyl-1H-benzimidazole (1 equivalent) to an excess of chlorosulfonic acid (at least 5 equivalents) at 0 °C in a flask equipped with a stirrer and a gas trap.

-

Reaction: Allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Causality: Chlorosulfonic acid acts as both the solvent and the reagent for electrophilic aromatic substitution, adding the -SO2Cl group to the benzene ring.

-

-

Monitoring: The reaction can be monitored by quenching a small aliquot in water and analyzing the resulting sulfonic acid by LC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with ice-cold water to remove any residual acid, and dry under vacuum.

-

Trustworthiness: The final product's identity should be confirmed by mass spectrometry to verify the molecular weight and by NMR to confirm the substitution pattern on the aromatic ring.

-

Applications in Drug Development

The primary utility of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride lies in its ability to serve as a scaffold for creating sulfonamide derivatives. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines.

This reactivity allows for the straightforward synthesis of a wide array of benzimidazole-based sulfonamides. These hybrid molecules are of significant interest in medicinal chemistry due to the established biological activities of both the benzimidazole and sulfonamide moieties. Recent research has highlighted the potential of benzimidazole-sulfonyl derivatives as potent inhibitors of various enzymes and as antimicrobial agents.

The general reaction scheme is depicted below.

Caption: Derivatization to form bioactive sulfonamides.

The synthesis of diverse libraries based on this core structure is a promising strategy for identifying novel therapeutic agents, particularly in the development of kinase inhibitors and anti-infective drugs.[6]

References

-

PubChemLite. (n.d.). 2-methyl-1h-1,3-benzodiazole-5-sulfonyl chloride. Retrieved February 21, 2026, from [Link]

-

Khan, I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Poddar, S., et al. (2025, August 10). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]

- Al-Ostoot, F.H., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- Shakyawar, D., et al. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights.

Sources

- 1. PubChemLite - 2-methyl-1h-1,3-benzodiazole-5-sulfonyl chloride (C8H7ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]

- 3. 615-15-6|2-Methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 4. 2-甲基苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methylbenzimidazole 98 615-15-6 [sigmaaldrich.com]

- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2-Methyl-1H-benzimidazole-6-sulfonyl chloride: Synthesis, Applications, and Commercial Landscape

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct commercial availability of this specific molecule is limited, this document outlines a feasible synthetic pathway, discusses the commercial availability of its key precursors, and explores the extensive therapeutic applications of the broader benzimidazole-6-sulfonamide scaffold.

Strategic Importance in Drug Discovery

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique structure, capable of engaging in hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for effective binding to a wide range of biological macromolecules.[] When functionalized with a sulfonyl chloride group, the resulting molecule becomes a highly valuable intermediate, enabling the synthesis of a diverse library of sulfonamide derivatives. These sulfonamides have shown a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]

The introduction of a methyl group at the 2-position of the benzimidazole ring can further modulate the compound's steric and electronic properties, potentially leading to enhanced target specificity and improved pharmacokinetic profiles. Consequently, 2-Methyl-1H-benzimidazole-6-sulfonyl chloride represents a key building block for the development of novel therapeutics.

Synthetic Pathway and Precursor Availability

Given the apparent lack of readily available commercial sources for 2-Methyl-1H-benzimidazole-6-sulfonyl chloride, a direct synthesis approach is necessary for research and development purposes. The most plausible and established method for introducing a sulfonyl chloride group onto an activated aromatic ring is through electrophilic substitution using chlorosulfonic acid.

Proposed Synthetic Route: Chlorosulfonation of 2-Methyl-1H-benzimidazole

The synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride can be achieved via the direct chlorosulfonation of commercially available 2-Methyl-1H-benzimidazole. This reaction is typically performed by treating the benzimidazole substrate with an excess of chlorosulfonic acid at a controlled temperature.

Caption: Proposed synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride.

Commercial Availability of Key Precursors

A critical aspect of any synthetic endeavor is the accessibility of starting materials. Fortunately, the key precursors for the proposed synthesis are readily available from multiple chemical suppliers.

| Precursor | CAS Number | Representative Suppliers |

| 2-Methyl-1H-benzimidazole | 615-15-6 | Sigma-Aldrich, ChemicalBook |

| Chlorosulfonic Acid | 7790-94-5 | Thomasnet, Wego Chemical Group, Elchemy |

2-Methyl-1H-benzimidazole is a widely used pharmacophore and is available in various purities and quantities.[7] Chlorosulfonic acid is a common and highly reactive chemical reagent used extensively in sulfonation reactions.[8][9][10][11]

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the laboratory-scale synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride. Note: This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive and reacts violently with water.

Materials:

-

2-Methyl-1H-benzimidazole (1 equivalent)

-

Chlorosulfonic acid (5-10 equivalents)

-

Dry dichloromethane (or other suitable inert solvent)

-

Ice bath

-

Crushed ice/water

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Methyl-1H-benzimidazole.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the cooled and stirred benzimidazole. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.

-

Extraction: The resulting aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-Methyl-1H-benzimidazole-6-sulfonyl chloride may require further purification by techniques such as recrystallization or column chromatography.

Potential Therapeutic Applications of Derivatives

The true value of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride lies in its utility as a versatile intermediate for the synthesis of a wide array of sulfonamide derivatives with potential therapeutic applications. The benzimidazole-sulfonyl scaffold is a recurring motif in compounds with significant biological activity.[3][12]

Sources

- 1. impactfactor.org [impactfactor.org]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]

- 8. thomasnet.com [thomasnet.com]

- 9. Chlorosulfonic Acid | Supplier & Distributor | CAS 7790-94-5 [wegochem.com]

- 10. Chlorosulfonic Acid Manufacturer & Suppliers |ELRASA-CSA - Elchemy [elchemy.com]

- 11. Chlorosulphonic Acid - Manufacturer & Supplier at Best Price [sulfurylchloride.com]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride, a critical intermediate in pharmaceutical research, from 2-methylbenzimidazole via electrophilic chlorosulfonation. The protocol emphasizes safety, mechanistic understanding, and procedural detail to ensure reproducible and safe execution.

Introduction: The Significance of Benzimidazole Sulfonyl Chlorides

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2][3] The introduction of a sulfonyl chloride moiety onto this scaffold, specifically at the 6-position, creates a highly valuable and reactive intermediate. This functional group serves as a versatile chemical handle for nucleophilic substitution reactions, allowing for the facile introduction of sulfonamide and other sulfur-linked functionalities. These modifications are central to the structure-activity relationship (SAR) studies essential for modern drug discovery.[1][4]

This guide details the direct chlorosulfonation of 2-methylbenzimidazole, a robust method for installing the desired sulfonyl chloride group. We will delve into the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, and underscore the critical safety measures required when handling the highly reactive reagents involved.

Reaction Principle and Mechanism

The conversion of 2-methylbenzimidazole to its 6-sulfonyl chloride derivative is achieved through an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent.

Mechanism Overview:

-

Activation of the Reagent: Chlorosulfonic acid undergoes auto-dissociation, generating the highly electrophilic chlorosulfonyl cation (ClSO₂⁺), which is the active sulfonating species.[5]

-

Electrophilic Attack: The electron-rich benzene ring of the benzimidazole nucleus acts as a nucleophile, attacking the chlorosulfonyl cation. The fused imidazole ring directs this substitution, with the C-6 position being a favorable site for electrophilic attack.

-

Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the benzimidazole ring system and yielding the final product, 2-Methyl-1H-benzimidazole-6-sulfonyl chloride.

The reaction is typically performed using an excess of chlorosulfonic acid to drive the reaction to completion and to serve as the reaction medium.

Caption: Reaction overview for the synthesis of the target compound.

Critical Safety Protocols: Handling Chlorosulfonic Acid

Chlorosulfonic acid is an extremely hazardous chemical that demands rigorous safety protocols. It is highly corrosive and reacts violently with water, releasing large amounts of heat and toxic, corrosive gases (hydrogen chloride and sulfuric acid mist).[6] All personnel must be thoroughly trained in its safe handling before commencing any work.[6]

Mandatory Safety Measures:

-

Engineering Controls: All manipulations involving chlorosulfonic acid must be performed inside a certified chemical fume hood with the sash at the lowest practical height. An ANSI-compliant safety shower and eyewash station must be immediately accessible.[7][8]

-

Personal Protective Equipment (PPE): A complete ensemble of PPE is required:

-

Eye Protection: Chemical splash goggles and a full-face shield.[9]

-

Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves for integrity before use.[7][9]

-

Body Protection: A chemical-resistant apron or lab coat over long-sleeved clothing and closed-toe shoes.[6][7]

-

-

Handling Precautions:

-

Never add water to chlorosulfonic acid; this will cause a violent, explosive reaction.[6][7]

-

Keep containers tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, organic compounds, and metallic powders.[6]

-

When quenching the reaction, always add the reaction mixture slowly to ice, never the other way around.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Spill: Evacuate the area. Use an inert absorbent material like vermiculite or dry sand for containment. DO NOT USE WATER. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[7][9]

-

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride on a laboratory scale.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 2-Methylbenzimidazole | ≥98% | Sigma-Aldrich |

| Chlorosulfonic Acid | ≥99% | Sigma-Aldrich |

| Crushed Ice | N/A | |

| Deionized Water | N/A | |

| Equipment | Specification | |

| Three-neck round-bottom flask | 250 mL | |

| Dropping funnel | 100 mL | |

| Mechanical stirrer | ||

| Thermometer | ||

| Ice-water bath | ||

| Gas trap/scrubber (for HCl) | ||

| Büchner funnel and flask |

Step-by-Step Synthesis Procedure

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 7. nj.gov [nj.gov]

- 8. saferack.com [saferack.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Reaction conditions for 2-Methyl-1H-benzimidazole-6-sulfonyl chloride with nucleophiles

Reaction Conditions for 2-Methyl-1H-benzimidazole-6-sulfonyl Chloride

Introduction & Strategic Overview

The compound 2-Methyl-1H-benzimidazole-6-sulfonyl chloride represents a "Janus-faced" scaffold in medicinal chemistry. It contains a highly electrophilic sulfonyl chloride moiety capable of diverse derivatization, yet it retains the nucleophilic and amphoteric properties of the benzimidazole core (specifically the free N-H at position 1).

Successfully reacting this scaffold with nucleophiles (amines, alcohols) requires navigating three competing factors:

-

Solubility: The benzimidazole core is sparingly soluble in non-polar solvents (e.g., hexane, toluene) but reactive in polar aprotic media.

-

Amphotericity: The free N-H (pKa ~12) can compete as a nucleophile, leading to unwanted dimerization or polymerization (N-sulfonylation) if the external nucleophile is weak or the base is too strong.

-

Hydrolytic Instability: Like all sulfonyl chlorides, the reagent is prone to hydrolysis to the sulfonic acid, a "dead-end" byproduct.

This guide provides optimized protocols to maximize yield for sulfonamide and sulfonate ester formation while suppressing side reactions.

Mechanistic Pathways & Logic

The reaction is a nucleophilic substitution at the sulfur atom. The critical challenge is ensuring the external nucleophile (

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition managed by these protocols.

Figure 1: Kinetic competition in benzimidazole sulfonylation. Success depends on favoring the green pathway via anhydrous conditions and excess nucleophile.

Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Anhydrous DCM or DMF | DCM is preferred for ease of workup. DMF is required if the nucleophile or benzimidazole salt is insoluble in DCM. Avoid alcohols (side reaction). |

| Base | Triethylamine (TEA) or Pyridine | TEA (2.5–3.0 eq) scavenges the HCl byproduct. Pyridine acts as both solvent and nucleophilic catalyst (via N-sulfonylpyridinium intermediate). |

| Temperature | 0°C | Initial cooling (0°C) suppresses hydrolysis and exotherms. Warming to Room Temp (RT) ensures completion. |

| Stoichiometry | 1.1–1.2 eq Nucleophile | Slight excess of nucleophile drives the reaction and outcompetes the benzimidazole N-H self-reaction. |

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Reaction with Amines)

Best for: Primary and secondary amines (e.g., piperazines, anilines).

Reagents:

-

2-Methyl-1H-benzimidazole-6-sulfonyl chloride (1.0 eq)

-

Amine Nucleophile (1.1 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solubilization: Dissolve the Amine Nucleophile and TEA in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM (or DMF if insoluble) and add it dropwise to the amine solution over 15 minutes.

-

Note: Adding the electrophile to the nucleophile ensures the nucleophile is always in excess, minimizing dimerization.

-

-

Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at RT for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Quench & Workup:

Protocol B: Synthesis of Sulfonate Esters (Reaction with Alcohols)

Best for: Primary alcohols and phenols. Requires catalysis.

Reagents:

-

2-Methyl-1H-benzimidazole-6-sulfonyl chloride (1.0 eq)

-

Alcohol/Phenol (1.0 eq)

-

Pyridine (Solvent/Base) OR DCM + TEA (2.0 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq - Critical Catalyst)

Step-by-Step Methodology:

-

Preparation: Ensure all glassware is oven-dried. Moisture is the enemy here.

-

Dissolution: Dissolve the Alcohol and DMAP in Pyridine (or DCM/TEA mixture). Cool to 0°C.

-

Addition: Add the Sulfonyl Chloride portion-wise as a solid (or solution) to the stirring alcohol mixture.

-

Reaction: Allow to warm to RT and stir overnight (12–16 h). Sulfonate formation is slower than sulfonamide formation.

-

Workup (Specific to Pyridine):

-

Dilute with EtOAc.

-

Wash with 0.5 M HCl (or

solution) to remove Pyridine/DMAP. -

Caution: Do not make the aqueous layer too acidic (pH < 3) or the benzimidazole will protonate and remain in the water. Adjust to pH ~5–6 if product loss is observed.

-

Workup Logic & Purification Workflow

The amphoteric nature of the benzimidazole complicates standard acid/base washes. The imidazole nitrogen can accept a proton, making the product water-soluble in strong acid.

Figure 2: Decision tree for workup based on solvent system used.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Starting Material Remaining | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Increase Sulfonyl Chloride equivalents to 1.2 eq. |

| Product in Aqueous Layer | pH too low during workup | Benzimidazole is protonated. Neutralize aqueous layer to pH ~7–8 and re-extract with EtOAc/THF. |

| Insoluble Reagents | DCM not polar enough | Switch solvent to anhydrous DMF or DMA . Keep temperature < RT initially to prevent DMF decomposition. |

| Dimer Formation | Nucleophile added too slowly | Always add the Electrophile (Sulfonyl Cl) to the Nucleophile . Maintain nucleophile excess. |

References

-

Vertex AI Search. (2026). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. 2

-

Vertex AI Search. (2026). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. 3[2]

-

Vertex AI Search. (2026). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. 4

-

Vertex AI Search. (2026). 2-Methylbenzimidazole Properties and Solubility Data. 5

Sources

- 1. Benzimidazole synthesis [organic-chemistry.org]

- 2. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]

Application Note: Synthesis of Bioactive Benzimidazole-Sulfonyl Hybrids

Executive Summary & Biological Significance

The fusion of a benzimidazole core with a sulfonyl moiety (sulfonamide or sulfone) represents a "privileged structure" strategy in medicinal chemistry.[1] This hybrid scaffold exploits the DNA-binding and tubulin-inhibiting properties of benzimidazoles while leveraging the pharmacokinetic profile and hydrogen-bonding capability of the sulfonyl group.

Key Therapeutic Applications:

-

Anticancer: Inhibition of EGFR, VEGFR, and tubulin polymerization (e.g., targeting MCF-7, HeLa cell lines).

-

Antimicrobial: Disruption of bacterial cell walls and inhibition of dihydropteroate synthase (mimicking PABA).

-

Mechanism: The sulfonyl group often acts as a bioisostere for carbonyls, enhancing metabolic stability and solubility while facilitating critical H-bond interactions within enzyme active sites.

Strategic Synthetic Planning

Designing a robust synthesis requires distinguishing between two primary structural classes:

-

Class A: N-Sulfonyl Benzimidazoles: Direct attachment of the sulfonyl group to the benzimidazole nitrogen (N1). This is often a prodrug strategy or used to modulate lipophilicity.

-

Class B: C-Linked Sulfonamido Benzimidazoles: The sulfonamide group is attached to a phenyl ring at the C2 position or fused benzene ring. This is common in kinase inhibitors.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the convergent synthesis strategy for a Class A hybrid, utilizing a modular approach.

Figure 1: Retrosynthetic disconnection showing the modular assembly of the hybrid scaffold.

Detailed Experimental Protocols

This section details a validated, two-step "Gold Standard" protocol. It prioritizes yield, purity, and operational simplicity.

Step 1: Synthesis of the 2-Substituted Benzimidazole Core

Reaction Type: Oxidative Cyclocondensation Mechanism: Schiff base formation followed by intramolecular ring closure.

Materials:

-

o-Phenylenediamine (OPD) (10 mmol)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)

-

Ammonium Chloride (NH₄Cl) (Catalyst, 1 mmol)

-

Ethanol (Absolute, 30 mL) or Acetonitrile

Protocol:

-

Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 1.08 g (10 mmol) of OPD and 10 mmol of the substituted aldehyde in 30 mL of ethanol.

-

Catalyst Addition: Add 0.053 g (1 mmol) of NH₄Cl.

-

Expert Insight: NH₄Cl acts as a mild Lewis acid, activating the carbonyl without causing extensive polymerization of the diamine.

-

-

Reflux: Equip with a condenser and reflux at 80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[2]

-

Work-up: Pour the reaction mixture into 100 mL of crushed ice-water with vigorous stirring. A precipitate should form immediately.

-

Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol.

-

Target Yield: 85–95%

-

Checkpoint: Product should be a crystalline solid. M.P. typically >200°C.

-

Step 2: N-Sulfonylation (The Hybridization Step)

Reaction Type: Nucleophilic Substitution (

Materials:

-

2-Substituted Benzimidazole (from Step 1) (5 mmol)

-

Arylsulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (6 mmol)

-

Base: Triethylamine (TEA) (10 mmol) or K₂CO₃ (anhydrous)

-

Solvent: DMF (Dimethylformamide) or Acetone[3]

Protocol:

-

Preparation: In a dry 50 mL RBF, dissolve 5 mmol of the benzimidazole derivative in 10 mL of DMF.

-

Activation: Add 10 mmol of TEA (or K₂CO₃) and stir at room temperature for 15 minutes to generate the benzimidazolide anion.

-

Addition: Cool the solution to 0–5°C (ice bath). Add 6 mmol of sulfonyl chloride portion-wise over 10 minutes.

-

Expert Insight: Slow addition at low temperature prevents the exothermic degradation of the sulfonyl chloride.

-

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–8 hours.

-

Quenching: Pour the mixture into 100 mL of ice-cold water. Stir for 30 minutes.

-

Isolation: Filter the precipitate.

-

Purification:

-

Wash the solid with water to remove salts and DMF.

-

Recrystallize from Ethanol/DMF (9:1) mixture.

-

Note: If oil forms, extract with ethyl acetate, dry over Na₂SO₄, and evaporate.

-

Experimental Workflow & Logic

The following diagram maps the operational flow, highlighting critical decision points (diamonds) and actions (rectangles).

Figure 2: Step-by-step experimental workflow for the synthesis of benzimidazole-sulfonyl hybrids.

Characterization & Data Analysis

To validate the structure, compare your data against these standard markers.

| Technique | Diagnostic Signal | Structural Confirmation |

| FT-IR | 1350–1370 cm⁻¹ & 1150–1180 cm⁻¹ | Asymmetric and symmetric stretching of O=S=O (Sulfonyl group). |

| FT-IR | Disappearance of 3100–3400 cm⁻¹ | Absence of -NH stretch confirms substitution at N1 position. |

| ¹H NMR | δ 7.0–8.5 ppm (Multiplets) | Aromatic protons (Benzimidazole + Sulfonyl ring). |

| ¹H NMR | δ 2.3–2.5 ppm (Singlet) | Methyl group protons if Tosyl chloride was used. |

| Mass Spec | [M+H]⁺ or [M+Na]⁺ | Molecular ion peak matching the hybrid molecular weight. |

Troubleshooting & Optimization (Expertise)

Issue 1: Low Yield in Step 2 (Sulfonylation)

-

Cause: Hydrolysis of sulfonyl chloride due to wet solvent.

-

Solution: Use anhydrous DMF or Acetone. Dry the benzimidazole intermediate thoroughly (vacuum oven at 50°C) before reaction.

Issue 2: Formation of Oily Product

-

Cause: Presence of unreacted DMF or impurities.

-

Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. If that fails, use column chromatography (Silica gel, Hexane:EtOAc gradient).

Issue 3: Regioselectivity (for 2-substituted benzimidazoles)

-

Insight: Due to tautomerism, N1 and N3 are equivalent in unsubstituted benzimidazoles. However, with a substituent at C2, steric hindrance usually directs sulfonylation to the less hindered nitrogen, but mixtures can occur.

-

Check: Run NOESY NMR to confirm the position of the sulfonyl group relative to the C2 substituent.

References

-

Refaat, H. M. (2010).[4] Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.[4][5]

-

Mulugeta, E., & Samuel, Y. (2022).[1][6] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 7255299.[7]

-

Rithe, S. R., et al. (2015). One Pot Synthesis of Substituted Benzimidazole Derivatives and Their Characterization. Rasayan Journal of Chemistry, 8(2), 218-223.

-

Achar, K. C., et al. (2010). In-situ synthesis of benzimidazole-sulfonamide hybrids as potent antimicrobial agents.[3][8] European Journal of Medicinal Chemistry, 45(5), 2048-2054.

-

Kalalbandi, V. K. A., & Seetharamappa, J. (2014). Synthesis and DNA binding studies of some novel sulfonamide bearing benzimidazole derivatives. Medicinal Chemistry Research, 23, 2580–2590.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Sulfonyl Derivatives

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and detailed protocols for the microwave-assisted synthesis of benzimidazole sulfonyl derivatives. This document moves beyond a simple recitation of steps to explain the rationale behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Benzimidazole Sulfonyl Derivatives and the Advent of Microwave Chemistry

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of drug discovery efforts.[2] The incorporation of a sulfonyl or sulfonamide moiety onto the benzimidazole scaffold can further enhance these properties and introduce new pharmacological profiles.

Conventional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.[1] The advent of microwave-assisted organic synthesis has revolutionized this landscape, offering a green and efficient alternative. Microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles.[3][4] This technology allows for the rapid exploration of chemical space, accelerating the discovery and development of new therapeutic agents.

The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency

The application of microwave energy in organic synthesis is predicated on the interaction of the electromagnetic field with polar molecules in the reaction mixture. This direct and efficient energy transfer offers several key advantages over conventional heating methods:

-

Rapid and Uniform Heating: Microwaves heat the reaction mixture volumetrically and simultaneously, eliminating the thermal gradients associated with conventional heating and leading to more uniform reaction conditions.

-

Reduced Reaction Times: The efficient energy transfer results in a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[3][4]

-

Increased Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to higher yields of the desired product and simplified purification.[3][4]

-

Solvent-Free and Greener Conditions: In many cases, microwave-assisted reactions can be performed under solvent-free conditions, reducing the environmental impact and simplifying work-up procedures.[4]

The synthesis of benzimidazole sulfonyl derivatives is particularly amenable to microwave assistance, as the polar intermediates and reagents involved efficiently absorb microwave energy, leading to a significant rate enhancement.

General Synthetic Strategy: A Two-Step Approach to Benzimidazole Sulfonyl Derivatives

The synthesis of benzimidazole sulfonyl derivatives can be broadly approached in a two-step sequence: first, the formation of the benzimidazole core, followed by the introduction of the sulfonyl group. Microwave irradiation can be effectively applied to one or both of these steps.

Step 1: Microwave-Assisted Synthesis of the Benzimidazole Core

The most common and efficient method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[1][3]

Reaction Mechanism: The reaction proceeds through an initial condensation to form a Schiff base intermediate, which then undergoes cyclization and subsequent dehydration (or oxidation in the case of an aldehyde) to yield the benzimidazole ring.

Caption: General reaction scheme for benzimidazole synthesis.

Step 2: Introduction of the Sulfonyl Group

Once the benzimidazole core is formed, the sulfonyl group can be introduced, typically via reaction with a sulfonyl chloride. This can be achieved through N-sulfonylation of the benzimidazole nitrogen or by using a substituted benzimidazole precursor that already contains a functional group amenable to sulfonylation.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the microwave-assisted synthesis of benzimidazole sulfonyl derivatives. These are representative protocols and may require optimization depending on the specific substrates used.

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-1H-benzimidazole

This protocol describes a general procedure for the synthesis of the benzimidazole core, which can then be further functionalized.

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

Aromatic carboxylic acid (1.0 mmol)

-

Polyphosphoric acid (PPA) or a few drops of 4M HCl[3]

-

Ethanol

-

Water

-

Microwave synthesis reactor

Procedure:

-

In a 10 mL microwave reaction vessel, combine o-phenylenediamine (1.0 mmol) and the aromatic carboxylic acid (1.0 mmol).

-

Add a catalytic amount of polyphosphoric acid or 2-3 drops of 4M HCl.[3]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant power (e.g., 150-300 W) for 3-10 minutes, with a temperature target of 120-150°C. Monitor the reaction progress by TLC.[3][4]

-

After completion, cool the vessel to room temperature.

-

Add 10 mL of water and neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-aryl-1H-benzimidazole.[3]

Expected Yields: 85-98%

| Reactant 1 | Reactant 2 | Time (min) | Yield (%) |

| o-Phenylenediamine | Benzoic Acid | 5 | 95 |

| o-Phenylenediamine | 4-Chlorobenzoic Acid | 7 | 92 |

| o-Phenylenediamine | 4-Methoxybenzoic Acid | 6 | 96 |

Protocol 2: Microwave-Assisted N-Sulfonylation of 2-Aryl-1H-benzimidazole

This protocol details the introduction of the sulfonyl group onto the pre-formed benzimidazole core.

Materials:

-

2-Aryl-1H-benzimidazole (1.0 mmol)

-

Arylsulfonyl chloride (1.1 mmol)

-

Pyridine or Triethylamine (2.0 mmol)

-

Acetonitrile (3 mL)

-

Microwave synthesis reactor

Procedure:

-

In a 10 mL microwave reaction vessel, dissolve the 2-aryl-1H-benzimidazole (1.0 mmol) in acetonitrile (3 mL).

-

Add pyridine or triethylamine (2.0 mmol) to the solution.

-

Add the arylsulfonyl chloride (1.1 mmol) portion-wise with stirring.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant power (e.g., 100-200 W) for 5-15 minutes, with a temperature target of 80-100°C. Monitor the reaction progress by TLC.

-

After completion, cool the vessel to room temperature.

-

Pour the reaction mixture into 20 mL of ice-cold water.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Caption: General experimental workflow for microwave synthesis.

Purification and Characterization: Ensuring the Integrity of Your Compounds

Purification:

-

Recrystallization: This is a simple and effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[3]

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Silica gel is a common stationary phase, and the eluent system (e.g., a mixture of hexane and ethyl acetate) should be optimized by TLC to achieve good separation.

Characterization:

The structure and purity of the synthesized benzimidazole sulfonyl derivatives should be confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their connectivity. Key signals include the N-H proton of the benzimidazole ring (often a broad singlet), aromatic protons, and protons of the sulfonyl group substituents.

-

¹³C NMR: Shows the number of different carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic peaks include N-H stretching, C=N stretching of the imidazole ring, and the S=O stretching of the sulfonyl group.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

| Technique | Key Observables |

| ¹H NMR | Chemical shifts and coupling constants of aromatic and aliphatic protons, N-H proton signal. |

| ¹³C NMR | Chemical shifts of aromatic and aliphatic carbons, carbonyl carbon (if applicable). |

| IR | N-H stretch (~3400 cm⁻¹), C=N stretch (~1620 cm⁻¹), S=O stretches (~1350 and 1160 cm⁻¹). |

| MS | Molecular ion peak (M⁺) to confirm molecular weight. |

Safety Precautions

-

Microwave synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reactions should be conducted in a well-ventilated fume hood.

-

Be aware of the potential for pressure buildup in the reaction vessel and follow the manufacturer's guidelines for the microwave reactor.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of benzimidazole sulfonyl derivatives, offering a rapid, efficient, and environmentally conscious approach. By understanding the principles of microwave chemistry and following well-defined protocols, researchers can accelerate the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this important class of molecules.

References

- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17(2), 1301-1303.

- Rithe, S. R., & Bari, S. B. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217.

- Pattan, S. R., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Journal of Chemical and Pharmaceutical Research, 15(12), 1-10.

- Procopio, A., et al. (2022).

- Chawla, A., & Sharma, A. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.

- Yadav, G., & Singh, R. (2014). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Medicinal Chemistry Research, 23(10), 4476-4485.

- Patel, A. B., et al. (2022). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 12(43), 28148-28159.

- Gudipati, R., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. ChemistrySelect, 4(28), 8345-8350.

- Davoodnia, A., et al. (2010). Microwave Assisted Synthesis of Fused Benzimidazoles. Asian Journal of Chemistry, 22(2), 1591-1595.

- Telvekar, V. N. (2025). Green Protocol: Solvent- and Catalyst-Free Synthesis of Benzimidazole Derivatives via Microwave Technique. Letters in Organic Chemistry, 22(1), 1-1.

- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.

- Maccioni, E., et al. (2022).

- Kharche, A., et al. (2020). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1186-1194.

- Singh, P., & Paul, K. (2014). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Medicinal Chemistry Research, 23(2), 999-1007.

- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.

- Al-Masoudi, N. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society, 19(8), 3295-3308.

- Fadda, A. A., et al. (2018). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 8(3), 434-442.

- Serdiuk, D. O., et al. (2024). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 25(23), 13004.

Sources

Application Notes & Protocols: Activating 2-Methylbenzimidazole-6-Sulfonic Acid to the Corresponding Sulfonyl Chloride

For: Researchers, scientists, and drug development professionals.

Introduction:

2-Methylbenzimidazole-6-sulfonyl chloride is a critical building block in medicinal chemistry, serving as a precursor for a diverse range of sulfonamide derivatives. These sulfonamides are of significant interest due to their potential therapeutic applications, including but not limited to their roles as enzyme inhibitors and receptor modulators. The conversion of the chemically stable 2-methylbenzimidazole-6-sulfonic acid to its more reactive sulfonyl chloride derivative is a key synthetic transformation that enables the facile introduction of the sulfonyl moiety into various molecular scaffolds.

This comprehensive guide provides an in-depth analysis of the reagents and methodologies required for this activation. We will explore the underlying chemical principles, present a comparative overview of common chlorinating agents, and provide detailed, step-by-step protocols for the synthesis of 2-methylbenzimidazole-6-sulfonyl chloride. A critical aspect of this synthesis is the strategic use of a protecting group for the benzimidazole nitrogen to prevent undesirable side reactions, a topic that will be covered in detail.

Theoretical Background and Strategic Considerations

The direct conversion of 2-methylbenzimidazole-6-sulfonic acid to its sulfonyl chloride presents a significant challenge due to the nucleophilic nature of the nitrogen atoms in the benzimidazole ring. These nitrogens can react with the chlorinating agent, leading to a complex mixture of products and low yields of the desired sulfonyl chloride. To circumvent this issue, a protection-deprotection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the benzimidazole nitrogen due to its stability under the conditions required for sulfonyl chloride formation and its relatively mild deprotection conditions.

The overall synthetic strategy can be outlined as follows:

-

N-Protection: The benzimidazole nitrogen of 2-methylbenzimidazole-6-sulfonic acid is protected with a Boc group.

-

Chlorination: The sulfonic acid moiety of the N-protected intermediate is converted to a sulfonyl chloride using a suitable chlorinating agent.

-

Deprotection (Optional): The Boc group is removed to yield the final 2-methylbenzimidazole-6-sulfonyl chloride. The stability of the sulfonyl chloride under deprotection conditions must be considered.

Comparative Analysis of Chlorinating Reagents

Several reagents are commonly employed for the conversion of sulfonic acids to sulfonyl chlorides. The choice of reagent depends on factors such as substrate compatibility, reaction conditions, and ease of work-up.

| Reagent | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) with catalytic DMF | Readily available and cost-effective. Byproducts (SO₂ and HCl) are gaseous, simplifying workup. Reaction is often driven to completion.[1][2] | Can be harsh and may cause side reactions with sensitive functional groups. The in-situ formation of Vilsmeier reagent from DMF and SOCl₂ is the active chlorinating species. |

| Oxalyl Chloride ((COCl)₂) with catalytic DMF | Generally milder and more selective than thionyl chloride.[3][4] Byproducts (CO, CO₂, and HCl) are gaseous. | More expensive than thionyl chloride. Can decompose to produce hazardous byproducts. |

| Phosphorus Pentachloride (PCl₅) | A powerful chlorinating agent, effective for unreactive sulfonic acids. | A solid reagent, which can make handling and stoichiometry control more challenging. The byproduct, phosphoryl chloride (POCl₃), has a high boiling point and can complicate purification.[5] |

For the chlorination of N-Boc-2-methylbenzimidazole-6-sulfonic acid, thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is recommended as the primary method due to its efficiency and the convenient removal of byproducts.

Experimental Protocols

Workflow Overview

Caption: General mechanism of N-Boc protection of an amine.

Reagents and Materials:

-

2-Methylbenzimidazole-6-sulfonic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up

Procedure:

-

Suspend 2-methylbenzimidazole-6-sulfonic acid (1 equivalent) in acetonitrile or THF in a round-bottom flask.

-

Add a suitable base, such as triethylamine (2.2 equivalents) or sodium bicarbonate (3 equivalents).

-

To the stirred suspension, add di-tert-butyl dicarbonate (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-2-methylbenzimidazole-6-sulfonic acid. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Chlorination of N-Boc-2-methylbenzimidazole-6-sulfonic acid

Objective: To convert the sulfonic acid group of the N-protected intermediate into a sulfonyl chloride using thionyl chloride and catalytic DMF.

Mechanism of Chlorination with Thionyl Chloride/DMF:

Caption: Formation of the Vilsmeier reagent and its reaction with a sulfonic acid.

Reagents and Materials:

-

N-Boc-2-methylbenzimidazole-6-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Ice bath

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

-

To a solution of N-Boc-2-methylbenzimidazole-6-sulfonic acid (1 equivalent) in anhydrous DCM or CHCl₃, add a catalytic amount of DMF (e.g., 0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (3-5 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the volatile, corrosive byproducts.

-

The crude N-Boc-2-methylbenzimidazole-6-sulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 3: Deprotection of N-Boc-2-methylbenzimidazole-6-sulfonyl chloride

Objective: To remove the Boc protecting group to obtain the final product, 2-methylbenzimidazole-6-sulfonyl chloride.

Important Consideration: Sulfonyl chlorides are susceptible to hydrolysis. Therefore, the deprotection should be carried out under anhydrous conditions, and the work-up must be performed quickly with minimal exposure to water. The stability of the target sulfonyl chloride under acidic deprotection conditions should be experimentally verified.

Reagents and Materials:

-

N-Boc-2-methylbenzimidazole-6-sulfonyl chloride

-

Trifluoroacetic acid (TFA) or anhydrous HCl in dioxane

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-